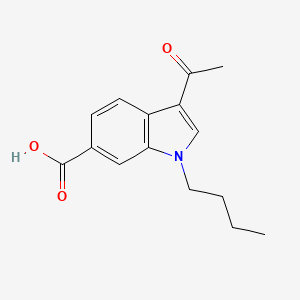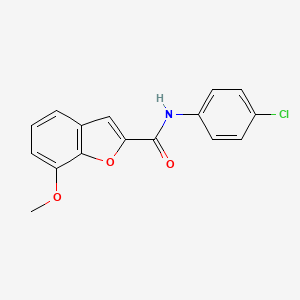![molecular formula C12H15BrO B8761325 [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is an organic compound with the molecular formula C11H13BrO It features a cyclopropane ring substituted with a benzyloxymethyl group and a bromomethyl group
准备方法
Synthetic Routes and Reaction Conditions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine. This reaction yields various bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclopropane derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl-substituted cyclopropane derivatives.
科学研究应用
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
相似化合物的比较
Similar Compounds
1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with two bromomethyl groups instead of one benzyloxymethyl group.
Cyclopropylmethyl bromide: Lacks the benzyloxymethyl group, making it less complex.
Uniqueness
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is unique due to the presence of both a benzyloxymethyl and a bromomethyl group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
[1-(bromomethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15BrO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI 键 |
WCQALNYIIWYVQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(COCC2=CC=CC=C2)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
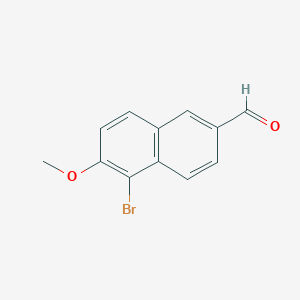
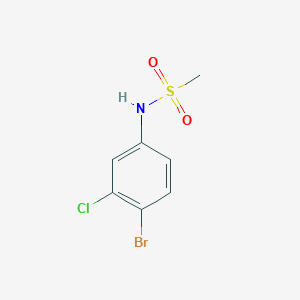
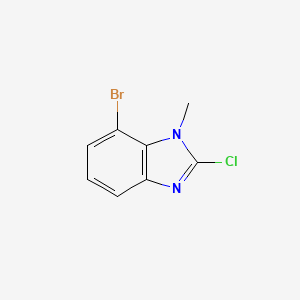
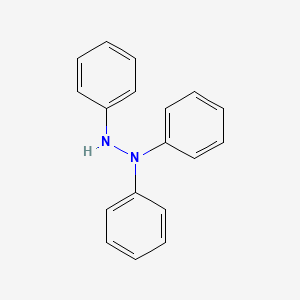
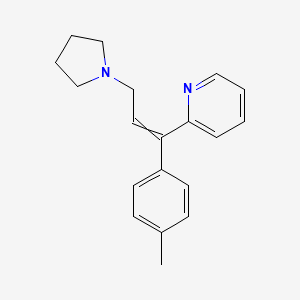
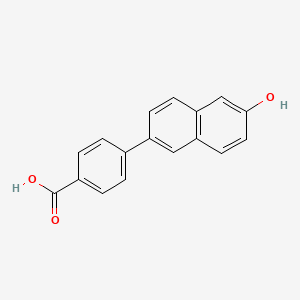
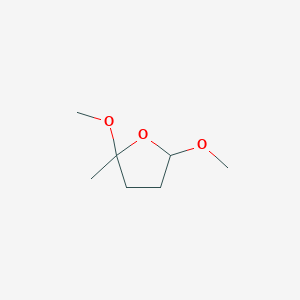
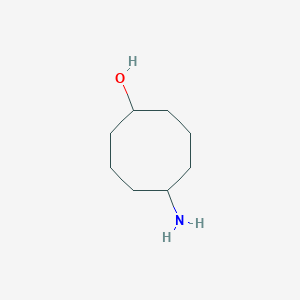
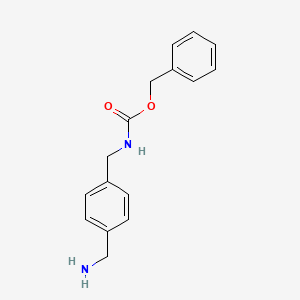
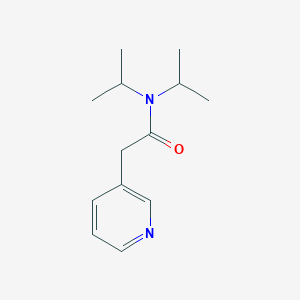
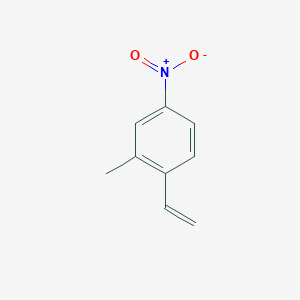
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
